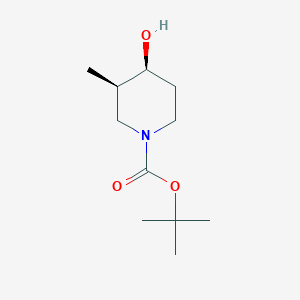

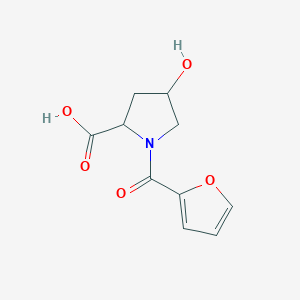

![molecular formula C7H4FN3O2 B2734677 8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid CAS No. 1159831-26-1](/img/structure/B2734677.png)

8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid” is a chemical compound that belongs to the class of [1,2,4]triazolo[4,3-a]pyridine derivatives . These compounds have been studied for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives involves aromatic nucleophilic substitution . The new compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Aplicaciones Científicas De Investigación

Antimycobacterial Agents

8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid derivatives have shown promise as antimycobacterial agents. A study designed fluorinated 1,2,4‐triazolo[1,5‐a]pyrimidine‐6‐carboxylic acid derivatives as fluoroquinolone analogues. These compounds displayed significant inhibitory effects against Mycobacterium tuberculosis, with one compound inhibiting 92% growth of M. tuberculosis H37Rv at a concentration of 6.25 μg/mL, while proving nontoxic to mammalian cells (Abdel-Rahman, El-Koussi, & Hassan, 2009).

Chemosensors for Aluminum Ions

Compounds based on this compound derivatives can act as chemosensors. A pyrrolidine constrained bipyridyl-dansyl conjugate with a triazole linker was synthesized using click chemistry. This fluoroionophore demonstrated selective ratiometric and colorimetric sensing for Al(3+) ions, based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).

Anticancer Agents with Unique Tubulin Inhibition

This compound derivatives have been synthesized as anticancer agents with a novel mechanism of tubulin inhibition. These compounds promote tubulin polymerization in vitro without competing with paclitaxel, instead inhibiting the binding of vincas to tubulin. Selected compounds in this class have demonstrated the ability to overcome resistance attributed to multidrug resistance transporter proteins and inhibit tumor growth in various animal models (Zhang et al., 2007).

Antimicrobial and Antitumor Activities

Enaminones containing N-arylpyrazole and [1,2,4]triazolo[4,3-a]pyridines were synthesized, exhibiting antimicrobial and antitumor activities. Compounds showed inhibitory effects against human breast and liver carcinoma cell lines, comparable to the effects of 5-fluorouracil. Some of these compounds also demonstrated antimicrobial activity (Riyadh, 2011).

Antibacterial Activity Against Resistant Strains

Novel [1,2,4]triazolo[3,4-h][1,8]naphthyridine-7-carboxylic acid derivatives exhibited significant antibacterial activity against resistant strains, including both Gram-negative and Gram-positive bacteria. Some compounds showed enhanced potency compared to ciprofloxacin, suggesting potential as novel anti-infective therapies (Liuzhou et al., 2015).

Luminescent Lanthanide(III) Complexes

Triarylboron-functionalized dipicolinic acids were synthesized, effectively sensitizing the emissions of Eu(III) and Tb(III) ions. These compounds demonstrate potential for applications in luminescence and as sensing materials, showing high quantum efficiency upon excitation (Park et al., 2014).

Direcciones Futuras

The future directions for the study of “8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid” and related compounds could involve further exploration of their antimicrobial and antiviral properties . Additionally, the synthesis of new derivatives and the investigation of their bioactivity could be potential areas of future research .

Propiedades

IUPAC Name |

8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2/c8-4-2-1-3-11-5(4)9-10-6(11)7(12)13/h1-3H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJXNKXFFSYTSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2C(=O)O)C(=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

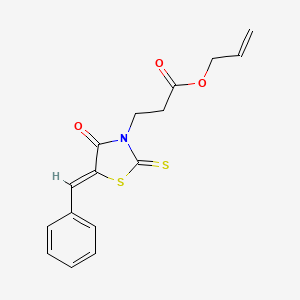

![3-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2734596.png)

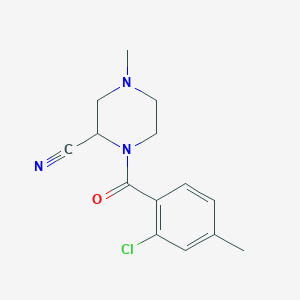

![4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]-1(2H)-phthalazinone](/img/structure/B2734599.png)

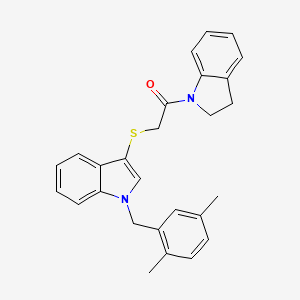

![1-(Benzenesulfonyl)-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2734600.png)

![5-Chloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2734601.png)

![N-[(4-ethyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2734603.png)

![(3Z)-3-{[(4-chlorophenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2734606.png)

![5-((3-Bromophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2734611.png)

![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2734613.png)